molecular formula C27H30N2O5 B2944640 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate CAS No. 400078-89-9

2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate

Cat. No.: B2944640
CAS No.: 400078-89-9
M. Wt: 462.546
InChI Key: XUSOSOPJFPYFLK-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains an adamantane core, which is a highly symmetrical structure resembling a portion of the diamond lattice . It also contains phenyl groups (aromatic rings), acetyl groups (a carbonyl group single-bonded to a methyl group), amino groups (containing nitrogen), and a nitrobenzoate group (an aromatic ring with a nitro group and a carboxylate ester).


Molecular Structure Analysis

The adamantane core of the molecule is a rigid, cage-like structure. The phenyl groups are planar due to the conjugated pi system of the aromatic ring. The acetyl groups have a planar geometry around the carbonyl carbon and a tetrahedral geometry around the methyl carbon. The amino group has a pyramidal geometry, and the nitrobenzoate group is planar .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the acetyl group could undergo nucleophilic acyl substitution, and the nitro group could participate in reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Amino Derivatives : This compound is involved in the synthesis of novel amino derivatives, which are significant in the context of creating new pharmaceuticals and chemicals. For instance, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one and its derivatives, which have applications in dyes and pigments, utilizes similar processes (Karcı & Demirçalı, 2006).

Biological and Medicinal Applications

  • Antimycobacterial Activity : Some derivatives of the compound have been evaluated for antimycobacterial activity, showing potential in treating infections like tuberculosis (Küçükgüzel et al., 1999).
  • Antibacterial and Antitumor Properties : Derivatives of this compound have shown promising results in antibacterial and antitumor evaluations. For instance, certain derivatives exhibited cytostatic activities against malignant human cell lines (Racané et al., 2006).

Chemical Properties and Reactions

  • Aminolysis of Phenyl Acetates : This compound is utilized in the study of the kinetics and mechanisms of aminolysis of phenyl acetates, which is critical for understanding certain biochemical processes (Arcelli & Concilio, 1996).
  • Formation of N-nitroimides : Research has shown that derivatives of this compound can be converted into N-nitroimides, which have applications in explosives and other chemical processes (Katritzky & Mitchell, 1973).

Polymorphism and Material Science

  • Study of Polymorphism : This compound is also used in the study of polymorphism in pharmaceuticals, which is crucial for understanding the different crystalline forms a drug can take and how this affects its efficacy and stability (Foppoli et al., 2004).

Mechanism of Action

Properties

IUPAC Name

2-[[2-(2-phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5/c30-25(28-10-11-34-26(31)20-6-8-24(9-7-20)29(32)33)17-27(21-4-2-1-3-5-21)22-13-18-12-19(15-22)16-23(27)14-18/h1-9,18-19,22-23H,10-17H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSOSOPJFPYFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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